molecular formula C8H12ClN3O B1406772 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride CAS No. 1807919-96-5

3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride

Cat. No.: B1406772
CAS No.: 1807919-96-5
M. Wt: 201.65 g/mol
InChI Key: JQDDAYLYUSCZEM-UHFFFAOYSA-N
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Description

3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C₈H₁₂ClN₃O. It is a derivative of cyclobutanamine, where the amine group is substituted with a pyrimidin-2-yloxy group. This compound is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride typically involves the reaction of cyclobutanone with pyrimidin-2-ol in the presence of a suitable base to form the intermediate 3-(Pyrimidin-2-yloxy)cyclobutanone. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrimidine ring can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of enzymatic pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine
  • 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine nitrate
  • 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine sulfate

Uniqueness

3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride is unique due to its specific hydrochloride salt form, which can enhance its solubility and stability compared to other salts. This property makes it particularly useful in various research applications where solubility and stability are critical factors.

Properties

IUPAC Name

3-pyrimidin-2-yloxycyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.ClH/c9-6-4-7(5-6)12-8-10-2-1-3-11-8;/h1-3,6-7H,4-5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDDAYLYUSCZEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OC2=NC=CC=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803566-60-0
Record name Cyclobutanamine, 3-(2-pyrimidinyloxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803566-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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